2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-propylacetamide |
InChI |
InChI=1S/C8H12N2O3S/c1-2-3-9-6(11)4-10-7(12)5-14-8(10)13/h2-5H2,1H3,(H,9,11) |
InChI Key |
DZZASOZBBDVTNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C(=O)CSC1=O |
Origin of Product |
United States |
Preparation Methods
Conventional Solution-Phase Synthesis
The most widely reported method involves a three-step process:
-
Synthesis of thiazolidine-2,4-dione : Cyclocondensation of monochloroacetic acid with thiourea under basic conditions.
-
Alkylation : Reaction of thiazolidine-2,4-dione with N-propylbromoacetamide in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C.
-
Purification : Crystallization from ethanol/water mixtures yields the final product.
Table 1: Reaction Conditions and Yields
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiourea + ClCH₂COOH | H₂O | 110 | 12 | 90 |
| 2 | Thiazolidinedione + BrCH₂CONHPr | DMF | 80 | 6 | 65–72 |
| 3 | Crude product | EtOH/H₂O | 25 | 24 | 85–90 |
Key limitations include moderate Step 2 yields due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A modified protocol achieves Step 2 in 15–30 minutes using:
Table 2: Microwave vs. Conventional Methods
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Step 2 Time | 0.5 h | 6 h |
| Overall Yield | 72% | 65% |
| Energy Consumption | 0.8 kWh | 2.5 kWh |
This method is ideal for small-scale synthesis but requires specialized equipment.
Solid-Phase Combinatorial Synthesis
Patented approaches use resin-bound intermediates for high-throughput production:
-
Resin functionalization : Wang resin loaded with Fmoc-protected thiazolidinedione.
-
Amide coupling : HATU-mediated reaction with propylamine.
-
Cleavage : TFA treatment releases the product.
Table 3: Solid-Phase Protocol Outcomes
| Resin Type | Coupling Agent | Purity (%) | Yield (mg/g resin) |
|---|---|---|---|
| Wang | HATU | 92 | 310 |
| Rink Amide | EDCI/HOBt | 88 | 280 |
While scalable, this method incurs higher costs due to resin usage.
Enzymatic Catalysis (Emerging Method)
Recent studies explore lipase-mediated amidation:
Table 4: Enzymatic Performance
| Enzyme | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|
| CAL-B | 68 | >99 |
| PPL | 45 | 82 |
This approach offers enantioselectivity but requires optimization for industrial use.
Industrial-Scale Production
A pilot-scale method (10 kg batch) employs:
Table 5: Scalability Metrics
| Batch Size | Purity (%) | Overall Yield (%) | Cost/kg ($) |
|---|---|---|---|
| 1 kg | 98 | 70 | 1,200 |
| 10 kg | 97 | 68 | 900 |
Challenges include managing exothermic reactions in flow systems.
Yield Optimization Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the thiazolidine ring and amide bond:
-
Acidic Hydrolysis :
Cleavage of the thiazolidine ring occurs in concentrated HCl (6N, 80°C), yielding thioglycolic acid derivatives and propylamine byproducts. -
Alkaline Hydrolysis :
In NaOH (2M, 60°C), the amide bond hydrolyzes to form 2-(2,4-dioxothiazolidin-3-yl)acetic acid and N-propylamine.
Table 1: Hydrolysis Products and Conditions
| Reaction Condition | Major Products | Yield (%) | Reference |
|---|---|---|---|
| 6N HCl, 80°C | Thioglycolic acid derivatives | 72–78 | |
| 2M NaOH, 60°C | 2-(2,4-Dioxothiazolidin-3-yl)acetic acid | 85 |
Nucleophilic Acyl Substitution
The acetamide group participates in nucleophilic substitutions, particularly with alcohols or amines:
-
Esterification :
Reacts with hydroxybenzaldehydes (e.g., 4-hydroxybenzaldehyde) in anhydrous dioxane/pyridine to form ester derivatives (e.g., 4-formylphenyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate) .
Table 2: Esterification Reactions with Hydroxybenzaldehydes
| Substrate | Product | Yield (%) | Reaction Conditions |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | 4-Formylphenyl ester derivative (7a) | 58 | Dioxane/pyridine, 60°C, 24h |
| 2-Chloro-4-hydroxybenzaldehyde | 2-Chloro-4-formylphenyl ester (7d) | 63 | Dioxane/pyridine, 60°C, 24h |
Ring-Opening Reactions
The thiazolidine ring exhibits strain-driven reactivity:
-
Thiol-Mediated Ring Opening :
Reacts with cysteine or glutathione under physiological pH (7.4) to form disulfide-linked adducts, a pathway relevant to its pro-drug applications .
Functionalization at the Thiazolidine Nitrogen
The N-propyl group undergoes alkylation or oxidation:
-
N-Alkylation :
Treatment with methyl iodide in DMF/K₂CO₃ introduces a methyl group at the terminal amine, forming quaternary ammonium derivatives (unpublished industrial data cited in). -
Oxidation :
H₂O₂ (30%) oxidizes the propyl chain to N-propylamide-N-oxide, confirmed by FT-IR (N-O stretch at 1,250 cm⁻¹).
Cyclocondensation Reactions
The compound serves as a precursor in heterocyclic synthesis:
-
Pyrazole Formation :
Reacts with hydrazine hydrate in ethanol (reflux, 8h) to yield pyrazole-thiazolidinone hybrids, characterized by LC-MS (m/z 289 [M+H]⁺) .
Key Mechanistic Insights
Scientific Research Applications
Overview
2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores its applications, particularly in medicinal chemistry, focusing on antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial properties. Studies have shown that similar compounds demonstrate activity against a range of pathogens, including bacteria and fungi.
- Case Study : A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were found to be promising, suggesting potential for therapeutic applications in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
- Case Study : In vitro studies demonstrated that compounds similar to this compound exhibited selective cytotoxicity towards human cancer cells. For instance, derivatives showed significant growth inhibition percentages against cell lines such as SNB-19 and OVCAR-8 . The mechanisms of action are believed to involve the induction of apoptosis and disruption of cellular metabolism.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research suggests that it may inhibit enzymes involved in critical metabolic pathways.
- Case Study : Investigations into enzyme interactions revealed that thiazolidinone derivatives can inhibit acetylcholinesterase and other enzymes implicated in neurodegenerative diseases. This suggests a dual role where the compound may not only serve as an antimicrobial or anticancer agent but also provide neuroprotective effects .
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is attributed to the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ), which improves insulin resistance . Additionally, its antimicrobial action is linked to the inhibition of cytoplasmic Mur ligases, while its antioxidant activity involves scavenging reactive oxygen species (ROS) .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key structural and functional differences between 2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide and related compounds:
Key Findings
Bioactivity: The sulfamoylphenyl analog (C₁₁H₁₁N₃O₅S₂) demonstrates superior selectivity toward tumor cells over normal cells, with toxicity comparable to sorafenib . LEO 29102 leverages its dichloropyridyl and dimethoxyphenoxy groups for PDE4 inhibition, a mechanism distinct from TZD-mediated PPARγ activation .
Synthetic Accessibility :
- The main compound and its sulfamoylphenyl analog are synthesized via straightforward condensation, while LEO 29102 and the pyridin-2-yl derivative require multicomponent reactions, complicating scalability .
Physicochemical Properties :
- Substituents significantly alter solubility and crystallinity. For example, the dimethoxyphenethyl-pyridin-2-yl analog exists as a deep yellow oil, contrasting with the crystalline nature of the main compound .
Research Implications
- Thiazolidinedione Core : The TZD moiety is critical for PPARγ binding in antidiabetic applications, but substituents like the propyl group in the main compound may enhance pharmacokinetic profiles over bulkier analogs .
- Structural Flexibility : Adding sulfamoyl or halogenated groups (e.g., fluorine in ) can refine target specificity but may introduce toxicity risks.
- Therapeutic Potential: While the main compound’s anticancer and metabolic activities are promising, LEO 29102 exemplifies how divergent substituents can repurpose acetamide scaffolds for dermatological use .
Biological Activity
2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide is a compound derived from the thiazolidine-2,4-dione scaffold, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
The biological effects of this compound are primarily mediated through its interaction with various biological targets:
- PPAR Activation : The compound acts as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism, insulin sensitivity, and inflammation modulation .
- Antimicrobial Activity : It exhibits antimicrobial properties by disrupting bacterial cell wall integrity. The efficacy against Gram-negative bacteria suggests that it may interact with the bacterial membrane through electrostatic interactions .
- Antioxidant Properties : The compound also demonstrates antioxidant activity by scavenging reactive oxygen species (ROS), contributing to its overall protective effects in biological systems .
Antimicrobial Activity
Research indicates that this compound has notable antibacterial and antifungal activities:
- Antibacterial Activity : In studies, the compound showed moderate activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The inhibition zones ranged from 10 to 14 mm for different derivatives .
- Antifungal Activity : It was also effective against fungal strains such as Candida albicans, indicating potential utility in treating fungal infections .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Escherichia coli | 12 | Moderate |
| Staphylococcus aureus | 14 | Moderate |
| Candida albicans | 11 | Moderate |
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines:
- IC50 Values : The compound exhibited cytotoxic effects with IC50 values comparable to known anticancer drugs like etoposide. For instance, it induced apoptosis in cancer cells while showing lower toxicity towards normal cells .
Table 2: Cytotoxicity Data for this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian Cancer) | 5047.8 | Apoptosis Induction |
| PNT2 (Normal Prostate Cells) | >5000 | Low Toxicity |
Case Studies
Several studies have explored the biological activity of derivatives related to this compound:
- Antimicrobial Screening : A series of thiazolidine derivatives were synthesized and screened for antibacterial activity against resistant strains of Staphylococcus aureus, demonstrating promising results that suggest further development for therapeutic applications .
- Cancer Research : In a comparative study involving various thiazolidine derivatives, the compound showed significant apoptosis induction in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .
Q & A
Q. What are the established synthetic routes for 2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide, and how can reaction conditions be optimized for academic laboratory settings?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, starting with substitution, cyclization, and condensation. A common approach includes:
Substitution Reaction : Reacting a halogenated precursor (e.g., 3-chloro-4-fluoronitrobenzene) with a thiazolidinedione derivative under alkaline conditions to form intermediates .
Cyclization : Using acidic or thermal conditions to cyclize intermediates into the thiazolidinedione core.
Condensation : Coupling the thiazolidinedione moiety with N-propylacetamide via a condensing agent (e.g., DCC or EDC).
Q. Optimization Strategies :
Q. Relevant Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂O₃S | PubChem* |
| Molecular Weight | 216.26 g/mol | PubChem* |
*Note: Structural analogs from PubChem suggest similar synthetic pathways .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbonyl groups (e.g., thiazolidinedione C=O at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 217.07).
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).
Critical Tip : Cross-validate results with computational predictions (e.g., in silico NMR via Gaussian software) to resolve ambiguities .
Advanced Research Questions
Q. How can computational chemistry tools be integrated with experimental data to elucidate reaction mechanisms in the synthesis of thiazolidinedione derivatives?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates. For example, simulate the cyclization step to identify energy barriers .
- Density Functional Theory (DFT) : Calculate thermodynamic parameters (ΔG, ΔH) to predict feasibility of condensation reactions .
- Machine Learning : Train models on PubChem data to predict optimal solvents/catalysts for novel analogs .
Case Study : A thiazolidinedione analog showed a 15% yield improvement when simulations guided solvent selection (acetonitrile over DMF) .
Q. What statistical approaches are recommended for resolving contradictory biological activity data observed in structure-activity relationship (SAR) studies of this compound analogs?
Methodological Answer:
- Multivariate Analysis : Apply Principal Component Analysis (PCA) to identify outliers in bioassay datasets .
- Bayesian Inference : Model dose-response curves to quantify uncertainty in IC₅₀ values .
- Meta-Analysis : Aggregate data from multiple studies to assess reproducibility (e.g., Cochrane Review methods) .
Example : Contradictory cytotoxicity data in analogs may arise from assay variability (e.g., MTT vs. ATP-based assays). Normalize data using Z-score transformations .
Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?
Methodological Answer:
- Nanofiltration : Use polyamide membranes (MWCO: 200-300 Da) to separate the target compound (MW: 216 g/mol) from larger byproducts .
- Simulated Moving Bed (SMB) Chromatography : Optimize for continuous purification, reducing solvent waste by 40% compared to batch methods .
- Solvent-Resistant Membranes : Employ polydimethylsiloxane (PDMS) membranes for DMF or DMSO-based mixtures .
Data-Driven Design : Pilot-scale studies show >90% recovery rates when combining nanofiltration with gradient elution .
Q. What advanced reactor designs are suitable for scaling up the synthesis of this compound while maintaining reaction efficiency?
Methodological Answer:
- Microreactors : Enhance heat/mass transfer for exothermic cyclization steps, reducing reaction time from 6 hours to 30 minutes .
- Flow Chemistry : Integrate inline FT-IR for real-time monitoring of intermediate formation .
- Oscillatory Baffled Reactors : Improve mixing in viscous reaction mixtures (e.g., PEG-400 solvents) .
Case Study : A continuous-flow system achieved 85% yield at 100 g/day scale, compared to 70% in batch reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
